Dofequidar Dofequidar Dofequidar is an antineoplastic agent.
Dofequidar is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. Dofequidar binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents.
Brand Name: Vulcanchem
CAS No.: 129716-58-1
VCID: VC0002438
InChI: InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2
SMILES: C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C30H31N3O3
Molecular Weight: 481.6 g/mol

Dofequidar

CAS No.: 129716-58-1

Cat. No.: VC0002438

Molecular Formula: C30H31N3O3

Molecular Weight: 481.6 g/mol

* For research use only. Not for human or veterinary use.

Dofequidar - 129716-58-1

Specification

CAS No. 129716-58-1
Molecular Formula C30H31N3O3
Molecular Weight 481.6 g/mol
IUPAC Name 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2
Standard InChI Key KLWUUPVJTLHYIM-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical and Structural Properties of Dofequidar

Dofequidar (CAS 129716-58-1) is a small molecule with the chemical formula C30H31N3O3\text{C}_{30}\text{H}_{31}\text{N}_{3}\text{O}_{3} and a molecular weight of 481.6 g/mol . Its structure comprises a quinoline core linked to a diphenylethanone moiety via a piperazine chain, enabling interactions with ABC transporters . The fumarate salt form (CAS 153653-30-6) is commonly used in research, with a molecular weight of 597.66 g/mol and solubility exceeding 56 mg/mL in dimethyl sulfoxide (DMSO) .

Table 1: Key Chemical Properties of Dofequidar

PropertyValue
Molecular FormulaC30H31N3O3\text{C}_{30}\text{H}_{31}\text{N}_{3}\text{O}_{3}
Molecular Weight481.6 g/mol
Solubility (DMSO)≥56 mg/mL
Storage Conditions-20°C (stable for 1 month)
SMILES NotationOC(COC1=C2C=CC=NC2=CC=C1)CN3CCN(C(C(C4=CC=CC=C4)C5=CC=CC=C5)=O)CC3

The compound’s quinoline scaffold and hydrophilic side chain facilitate binding to the drug-efflux sites of ABC transporters, a feature critical to its MDR-reversing activity .

Mechanism of Action: Targeting ABC Transporters

Dofequidar inhibits ABC transporters, which are overexpressed in drug-resistant cancers and CSCs . These pumps extrude chemotherapeutic agents like doxorubicin, vincristine, and irinotecan, reducing their intracellular concentrations.

Inhibition of P-glycoprotein (ABCB1)

P-gp, encoded by the ABCB1 gene, is the most studied ABC transporter. Dofequidar binds competitively to P-gp’s drug-binding domain, blocking the efflux of substrates such as paclitaxel and doxorubicin . In vitro, 3 μM dofequidar reversed resistance to docetaxel in HCT-15 colon cancer cells, enhancing cytotoxicity by 88-fold for adriamycin and 350-fold for vincristine .

Suppression of BCRP (ABCG2)

Dofequidar also targets BCRP, a transporter linked to CSC resistance. In side population (SP) cells isolated from K562 and KB cancer lines, dofequidar reduced SP fractions by 50–80% and sensitized cells to mitoxantrone (MXR) and SN-38 (active metabolite of irinotecan) . A vesicle transporter assay confirmed direct inhibition of BCRP, with dofequidar restoring MXR sensitivity to levels comparable to the BCRP-specific inhibitor fumitremorgin C (FTC) .

Broad-Spectrum Activity Against MRP1 (ABCC1)

While MRP1 inhibition is less characterized, dofequidar has shown synergistic effects with etoposide in SBC-3/ADM lung cancer cells, reversing resistance by 10-fold at 3 μM . This suggests a role in combating MRP1-mediated resistance, though further studies are needed.

Preclinical Efficacy: From Cell Lines to Xenografts

In Vitro Sensitization

Dofequidar potentiates cytotoxicity across multiple drug classes:

  • Anthracyclines: Enhanced adriamycin efficacy in 2780AD ovarian cancer cells .

  • Taxanes: Restored docetaxel sensitivity in MCF-7/ADR breast cancer xenografts .

  • Topoisomerase Inhibitors: Synergized with irinotecan in SP-derived tumors, reducing growth by 70% .

Targeting Cancer Stem-Like Cells (CSCs)

SP cells, enriched for CSCs, exhibit elevated BCRP expression. Dofequidar reduced SP fractions in pancreatic (SUIT-2) and gastric (MKN-45) cancer lines by inhibiting BCRP, leading to CSC sensitization to SN-38 . In vivo, combining dofequidar with irinotecan suppressed SP-derived tumor growth by 60%, compared to irinotecan alone .

Clinical Trials: Efficacy and Subgroup Analysis

Phase III Trial in Advanced Breast Cancer

A randomized, double-blind study (N=221) evaluated dofequidar (900 mg orally) combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF) :

Table 2: Clinical Outcomes of Dofequidar + CAF vs. CAF Alone

Subgroup analysis revealed significant PFS improvements in:

  • Premenopausal patients (HR: 0.52; 95% CI: 0.29–0.93).

  • Treatment-naïve patients (HR: 0.61; 95% CI: 0.38–0.98).

  • Stage IV patients with intact primary tumors (HR: 0.45; 95% CI: 0.22–0.91) .

Future Directions and Challenges

Biomarker-Driven Patient Selection

The heterogeneous response in clinical trials underscores the need for biomarkers (e.g., ABC transporter expression) to identify patients most likely to benefit. Retrospective analysis of tumor samples from phase III trials could validate BCRP or P-gp as predictive markers.

Novel Combinations

Preclinical data support testing dofequidar with BCRP-dependent agents like topotecan or novel CSC-targeting therapies. A phase II trial evaluating dofequidar + liposomal irinotecan in pancreatic cancer is warranted.

Overcoming Toxicity

While dofequidar exacerbates hematologic toxicity (e.g., neutropenia), dose optimization or supportive therapies (e.g., G-CSF) may improve tolerability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator